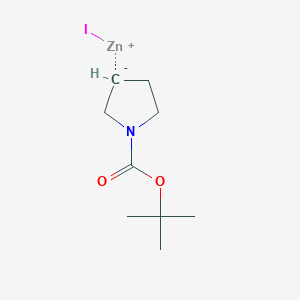
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is particularly significant in the realm of carbon-carbon bond formation reactions due to the unique reactivity of the zinc-carbon bond. Its molecular formula is C9H16INO2Zn, and it has a molecular weight of 362.52.
Vorbereitungsmethoden
The preparation of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) involves the reaction of tert-butyl pyrrolidin-4-ide-1-carboxylate with zinc iodide. The synthetic route typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) undergoes various types of reactions, primarily involving carbon-carbon bond formation. Some of the key reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 1-N-Boc-pyrrolidin-3-ylzinc iodide with aryl or vinyl halides in the presence of a palladium catalyst.
Negishi Coupling: In this reaction, 1-N-Boc-pyrrolidin-3-ylzinc iodide reacts with organic halides (aryl or vinyl) in the presence of a palladium catalyst to form new carbon-carbon bonds.
Kumada-Corriu Coupling: This reaction utilizes 1-N-Boc-pyrrolidin-3-ylzinc iodide with aryl, vinyl, or alkyl electrophiles in the presence of a nickel or palladium catalyst.
Hiyama Coupling: In this reaction, 1-N-Boc-pyrrolidin-3-ylzinc iodide acts as a stoichiometric reductant, facilitating the activation of the silicon-halogen bond in organosilanes.
Wissenschaftliche Forschungsanwendungen
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.
Medicinal Chemistry: The compound is used to create bioactive molecules with target selectivity, particularly those containing the pyrrolidine ring.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) primarily involves the formation of carbon-carbon bonds through various coupling reactions. The zinc-carbon bond in the compound acts as a nucleophile, reacting with electrophilic organic halides in the presence of a catalyst (usually palladium or nickel). This results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) can be compared with other organozinc reagents, such as:
Diethylzinc: Used in similar coupling reactions but has different reactivity and selectivity.
Dimethylzinc: Another organozinc reagent with distinct properties and applications.
Phenylzinc iodide: Used in the synthesis of biaryl compounds but with different reaction conditions and outcomes.
The uniqueness of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) lies in its ability to participate in a wide range of coupling reactions with high functional group tolerance and stereochemical control.
Eigenschaften
IUPAC Name |
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.HI.Zn/c1-9(2,3)12-8(11)10-6-4-5-7-10;;/h4H,5-7H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGHGSSQYYXSK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[CH-]C1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)
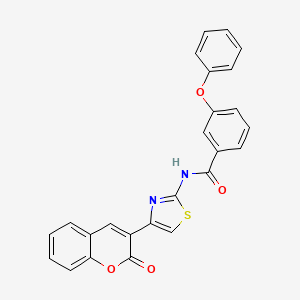
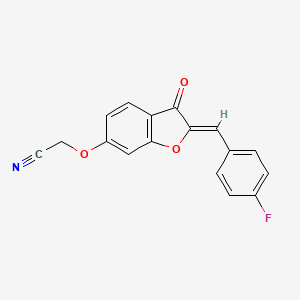
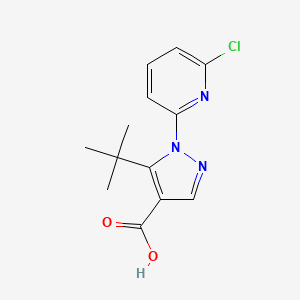


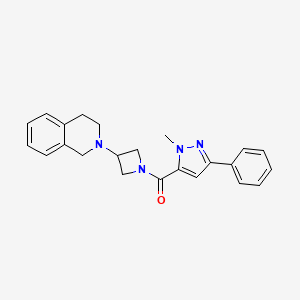
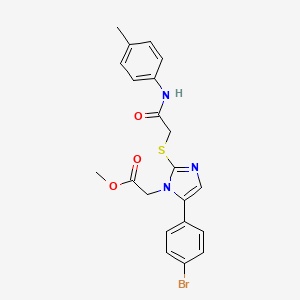
![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)


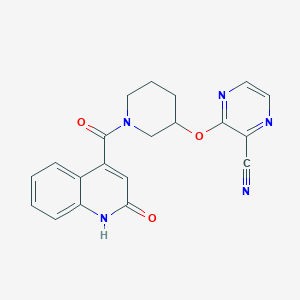
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)
